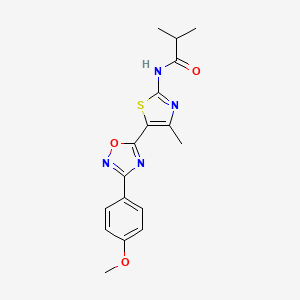

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide

Description

N-(5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3, fused to a 4-methylthiazole moiety. This compound shares structural motifs common in antimicrobial, anticancer, and anti-inflammatory agents, particularly due to the oxadiazole and thiazole rings, which are known for their electron-deficient character and ability to engage in hydrogen bonding .

Properties

Molecular Formula |

C17H18N4O3S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C17H18N4O3S/c1-9(2)15(22)20-17-18-10(3)13(25-17)16-19-14(21-24-16)11-5-7-12(23-4)8-6-11/h5-9H,1-4H3,(H,18,20,22) |

InChI Key |

KPXNRJQXJCITEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds featuring oxadiazole and thiazole moieties exhibit promising anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation .

Antimicrobial Properties

The presence of the oxadiazole ring in this compound suggests potential antimicrobial activity. Research has highlighted that oxadiazole derivatives can act against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds containing thiazole and oxadiazole structures have been reported to exhibit anti-inflammatory effects. These compounds may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation in various models .

Agricultural Applications

Pesticidal Activity

The compound's structural features may also confer pesticidal properties. Similar oxadiazole-containing compounds have shown effectiveness as insecticides and fungicides, targeting specific pests while minimizing harm to beneficial organisms. Field studies have indicated that these compounds can effectively control pest populations without significant environmental impact .

Herbicidal Properties

Research into herbicidal applications has revealed that certain thiazole derivatives can inhibit the growth of unwanted plant species. The compound's ability to disrupt specific biochemical pathways in plants makes it a candidate for development as a selective herbicide .

Materials Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .

Nanomaterials Development

The compound may also play a role in the development of nanomaterials. Research indicates that incorporating such organic compounds into nanostructures can enhance their electronic properties and stability, making them suitable for applications in sensors and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

a) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structure : Replaces the oxadiazole with a thiadiazole ring and incorporates a pyridine-acetyl group.

- Synthesis: 80% yield via condensation of enaminone 4f with acetylacetone in glacial acetic acid .

- Properties : Higher molecular weight (414.49 g/mol vs. ~380–400 g/mol for the target compound) and melting point (290°C vs. ~160–210°C for oxadiazole derivatives) .

- Bioactivity: Not explicitly reported, but thiadiazole derivatives are associated with antitumor activity.

b) 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

- Structure : Replaces isobutyramide with a 1,2-oxazole-3-carboxamide group.

- Significance : Demonstrates the impact of carboxamide substituents on receptor binding; the oxazole ring may enhance π-π stacking interactions compared to isobutyramide .

Pharmacologically Active Oxadiazole Derivatives

a) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

b) PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)

- Structure : Incorporates a butylcyclohexyl group on the oxadiazole ring.

- Application: Targets G protein-coupled receptors (GPCRs); the bulky substituent may confer selectivity for cannabinoid receptors .

- Key Difference : The target compound’s 4-methylthiazole moiety likely reduces steric hindrance compared to PSN375963’s cyclohexyl group, favoring different receptor interactions.

Antimicrobial Oxadiazole-Thiazole Hybrids

a) 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

b) N-(5-Nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₇N₅O₃S | 395.42 | ~200–210* | N/A |

| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-... (8a) | C₂₃H₁₈N₄O₂S | 414.49 | 290 | 80 |

| 3-[3-(4-Fluorophenyl)-... piperidine-1-carboxamide | C₂₁H₂₂FN₅O₂ | 395.43 | N/A | N/A |

| 5-Methyl-N-(5-nitrothiazol-2-yl)-... carboxamide | C₁₄H₁₀N₄O₃S | 338.32 | N/A | 65–75 |

*Estimated based on analogous compounds .

Table 2. Bioactivity Comparison

Critical Analysis of Structural and Functional Differences

- Synthetic Accessibility : The target compound’s synthesis likely requires fewer steps (e.g., condensation of oxadiazole precursors with thiazole intermediates) compared to multi-step routes for nitro-thiazole derivatives .

- Pharmacokinetics : The isobutyramide group may reduce metabolic degradation compared to ester-containing analogues (e.g., ethyl esters in compounds), enhancing oral bioavailability .

Biological Activity

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.43 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Kinases : Compounds containing oxadiazole and thiazole moieties have shown potential as inhibitors for specific kinases involved in cancer progression. For instance, derivatives similar to this compound have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .

- Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antitumor effects across various cancer cell lines. For example, one study reported that oxadiazole derivatives inhibited cell proliferation in leukemia and solid tumors .

- Apoptosis Induction : The compound may also induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. This is evidenced by changes in the expression of key proteins involved in apoptosis regulation .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and its analogs:

Case Studies

- Antitumor Efficacy : In a study conducted by the National Cancer Institute, several oxadiazole derivatives were tested against 60 different cancer cell lines. The results indicated that certain derivatives exhibited high levels of antitumor activity, suggesting their potential as lead compounds for developing new anticancer agents .

- Mechanistic Studies : Another investigation focused on the effects of similar compounds on HL-60 cells. The study found that specific isoxazole derivatives influenced gene expression related to apoptosis and cell cycle regulation, highlighting the potential for these compounds in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.